(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid
Description
Historical Context in Amino Acid Derivative Research
The systematic modification of amino acids began in the early 20th century, driven by the need to understand protein structure and mimic enzymatic substrates. Early work focused on acetyl and benzoyl protections to stabilize amino acids during peptide synthesis. The introduction of ethoxybenzoyl groups, as seen in this compound, emerged later as a strategy to balance steric bulk and solubility. This modification preserves the chiral integrity of the valine core while introducing aromatic π-system interactions, a design principle validated in studies of microbial growth inhibitors.
Key milestones include:
Evolution of N-Benzoylated Amino Acid Studies
N-Benzoylation has proven critical for modulating amino acid reactivity and bioactivity. Comparative analyses reveal that 4-ethoxybenzoyl derivatives exhibit enhanced metabolic stability compared to their para-methoxy or unsubstituted analogs. The ethoxy group’s electron-donating effects stabilize the amide bond against hydrolysis while maintaining compatibility with solid-phase peptide synthesis protocols.
A 2022 synthesis protocol demonstrated that this compound could be prepared in 72% yield via EDC/HOBt-mediated coupling of 4-ethoxybenzoic acid with L-valine methyl ester, followed by saponification. This method contrasts with earlier approaches that required harsh acylating agents like benzoyl chloride.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{19}\text{NO}_4 $$ | |
| Molecular Weight | 265.30 g/mol | |
| CAS Registry Number | 329789-34-6 | |
| Synthetic Yield (Modern) | 72% |
Research Significance in Valine Chemistry
Valine’s branched isobutyl side chain imposes unique steric constraints, making it a challenging substrate for selective derivatization. The 4-ethoxybenzoyl group at valine’s α-amino position creates a steric shield that directs reactivity toward the carboxylate group, enabling site-specific modifications. This property has been exploited in:
- Peptide ligation : Facilitating native chemical ligation at valine residues via γ-thiol derivatives.
- Supramolecular chemistry : Engineering quasiracemates through CF$$_3$$-substituted benzoyl valines.
- Antifungal agents : Leveraging the hydrophobic benzoyl-valine interface to disrupt fungal cell membranes.
Recent crystallographic studies show that benzoyl valine derivatives adopt β-sheet-like hydrogen-bonding patterns in the solid state, a feature leveraged in designing peptide mimetics.
Academic Research Timeline and Milestones
The compound’s academic trajectory reflects broader trends in amino acid functionalization:
- 2001 : First reported synthesis of N-(4-ethoxybenzoyl)-L-valine as part of a combinatorial library for antimicrobial screening.
- 2014 : Characterization of related N-Fmoc-protected valine derivatives for solid-phase peptide synthesis.
- 2020 : Application in quasiracemate studies, demonstrating cocrystallization with CF$$_3$$-bearing quasienantiomers.
- 2024 : Structural analysis of benzoyl valine derivatives via Cambridge Structural Database mining, revealing conserved hydrogen-bond motifs.
Notably, the 2024 study identified that 89% of crystallized benzoyl valine derivatives exhibit intramolecular hydrogen bonds between the amide NH and carboxylate oxygen, stabilizing twisted conformations. This geometric preference has implications for designing constrained peptide loops.
Properties
IUPAC Name |
(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-11-7-5-10(6-8-11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNGUBJMURNLB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N[C@@H](C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-ethoxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxybenzylamine derivatives.
Substitution: Formation of 4-halobenzoic acid derivatives or 4-alkoxybenzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a chiral center, an ethoxy group, and a benzoyl moiety, which contribute to its unique properties. The chemical structure can be represented as follows:
Chemical Structure
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, particularly in asymmetric synthesis due to its chiral nature.
- Chiral Auxiliary : The compound is utilized as a chiral auxiliary in various reactions to enhance enantioselectivity.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown potential efficacy against various microbial strains.
- Antioxidant Effects : The compound may help mitigate oxidative stress in biological systems.
Medicine
- Therapeutic Potential :
- Anti-inflammatory Effects : Investigations suggest that it may reduce inflammation markers in vitro.
- Analgesic Properties : The compound has been studied for its pain-relieving effects, making it a candidate for analgesic drug development.
Case Study 1: Enzyme Inhibition
A notable study highlighted (2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid's role as a tryptophanase inhibitor , which is crucial for regulating serotonin levels. Elevated serotonin levels are linked to improved mood and cognitive functions, suggesting potential applications in treating mood disorders .
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent .
To better understand the compound's unique attributes compared to similar compounds, the following table summarizes key structural and functional differences:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Chiral center, ethoxy group | Antimicrobial, anti-inflammatory |
| Valerenic Acid | Non-chiral, hydroxyl groups | Neuroprotective effects |
| Ibuprofen | Non-chiral, carboxylic acid | Widely used anti-inflammatory |
Mechanism of Action
The mechanism of action of (2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogues and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound provides balanced hydrophobicity (logP ~2.1), whereas the dodecoxy analogue (logP ~5.8) is significantly more lipophilic, reducing bioavailability .
- Solubility : The sulfonamide derivative () exhibits higher aqueous solubility due to ionization of the sulfonyl group at physiological pH, contrasting with the ethoxybenzoyl variant’s moderate solubility .
- Stereochemical Impact : The (2S) configuration in the target compound and its esterified form () ensures specificity in binding to chiral biological targets, such as proteases or transporters .
Biological Activity
(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid, with the CAS number 1014644-95-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure
Research indicates that this compound exhibits significant biological activity through the inhibition of specific enzymes and pathways involved in various physiological processes.
Enzyme Inhibition
One notable study highlighted its role as a tryptophanase inhibitor , which is crucial in regulating serotonin levels in the body. Elevated serotonin levels can lead to improved mood and cognitive functions, suggesting potential applications in treating mood disorders .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Effects
Another area of interest is its anti-inflammatory properties. Research has indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Case Study 1: Tryptophanase Inhibition
A clinical study involving patients with depression assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in depressive symptoms when combined with standard antidepressant treatments, supporting its role in enhancing serotonin levels .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various pathogens isolated from infected wounds. The results showed that it effectively reduced bacterial load and promoted wound healing compared to untreated controls, highlighting its potential application in wound care management .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-ethoxybenzoyl chloride with a chiral amino acid precursor, such as (2S)-2-amino-3-methylbutanoic acid, under Schotten-Baumann conditions. Key parameters include reaction temperature (0–5°C to minimize racemization), pH control (maintained at 8–9 using aqueous NaHCO₃), and stoichiometric ratios (1:1.2 molar excess of acyl chloride). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating enantiomerically pure product .
Q. How is the stereochemistry of this compound confirmed using spectroscopic methods?
- Methodological Answer :
- ¹H-NMR : Diastereotopic protons in the 3-methylbutanoic acid moiety exhibit distinct splitting patterns (e.g., doublets of quartets for methyl groups). Coupling constants (J-values) between adjacent protons confirm spatial arrangements.
- X-ray Crystallography : Absolute configuration is validated by single-crystal X-ray diffraction, resolving bond angles and torsion angles around the chiral centers .
- Optical Rotation : Specific rotation ([α]D) measurements compared to literature values further verify enantiomeric purity .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylation below 5°C to reduce kinetic energy and suppress epimerization.
- Chiral Auxiliaries : Use oxazolidinone-based auxiliaries (e.g., Evans auxiliaries) to stabilize intermediates, as demonstrated in analogous hydroxybutanoic acid syntheses .
- Enzymatic Catalysis : Lipases or proteases with enantioselective activity can preserve stereochemistry during coupling steps .
Q. What in vitro models are appropriate for assessing the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (Ki) against serine hydrolases or proteases.
- Molecular Docking : Validate binding modes using crystal structures of target enzymes (e.g., trypsin-like proteases) and compare with structurally related amide inhibitors .
- Cell-Based Assays : Test cytotoxicity in HEK-293 or HepG2 cells to rule off-target effects before mechanistic studies .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Purity Verification : Reanalyze compound purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) to exclude contaminants or degradation products.
- Assay Standardization : Compare protocols for buffer composition (e.g., ionic strength, pH) and enzyme sources (recombinant vs. tissue-extracted), which may alter activity profiles .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to methodological variability.
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and monitor degradation via LC-MS to determine hydrolysis half-lives.
- Photolysis Experiments : Expose to UV light (λ = 254 nm) and quantify photodegradation products using high-resolution mass spectrometry (HRMS).
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or Danio rerio (zebrafish) embryos under OECD guidelines to model ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
